molecular formula C16H19N3O2 B11026166 N-[2-(4-hydroxyphenyl)ethyl]-4,5,6,7-tetrahydro-2H-indazole-3-carboxamide

N-[2-(4-hydroxyphenyl)ethyl]-4,5,6,7-tetrahydro-2H-indazole-3-carboxamide

Cat. No.: B11026166
M. Wt: 285.34 g/mol
InChI Key: FDYAXZZVYWXTCA-UHFFFAOYSA-N
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Description

N-[2-(4-hydroxyphenyl)ethyl]-4,5,6,7-tetrahydro-2H-indazole-3-carboxamide is a synthetic organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a hydroxyphenyl group and a tetrahydroindazole moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-hydroxyphenyl)ethyl]-4,5,6,7-tetrahydro-2H-indazole-3-carboxamide typically involves multiple steps. One common method starts with the preparation of the intermediate (4-hydroxyphenyl)ethylamine, which is then reacted with 4,5,6,7-tetrahydro-2H-indazole-3-carboxylic acid under specific conditions to form the desired compound. The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like palladium on carbon (Pd/C) to facilitate the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The use of advanced purification techniques such as recrystallization and chromatography is also common to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-hydroxyphenyl)ethyl]-4,5,6,7-tetrahydro-2H-indazole-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include quinones, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

N-[2-(4-hydroxyphenyl)ethyl]-4,5,6,7-tetrahydro-2H-indazole-3-carboxamide has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential role in modulating biological pathways and interactions.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-[2-(4-hydroxyphenyl)ethyl]-4,5,6,7-tetrahydro-2H-indazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors and enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anti-cancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(4-hydroxyphenyl)ethyl]-4,5,6,7-tetrahydro-2H-indazole-3-carboxamide stands out due to its unique tetrahydroindazole structure, which imparts distinct chemical and biological properties compared to other similar compounds. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C16H19N3O2

Molecular Weight

285.34 g/mol

IUPAC Name

N-[2-(4-hydroxyphenyl)ethyl]-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide

InChI

InChI=1S/C16H19N3O2/c20-12-7-5-11(6-8-12)9-10-17-16(21)15-13-3-1-2-4-14(13)18-19-15/h5-8,20H,1-4,9-10H2,(H,17,21)(H,18,19)

InChI Key

FDYAXZZVYWXTCA-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C(=NN2)C(=O)NCCC3=CC=C(C=C3)O

Origin of Product

United States

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